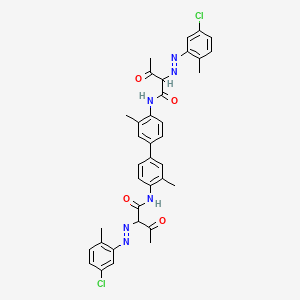
N,N'-(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is a complex organic compound characterized by its biphenyl core and azo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where 3,3’-dimethylbiphenyl is formed by coupling 3-bromo-1,1’-biphenyl with 3-methylphenylboronic acid in the presence of a palladium catalyst.
Introduction of Azo Groups: The azo groups are introduced via a diazotization reaction, where 5-chloro-o-toluidine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the biphenyl core.
Formation of the Final Compound: The final step involves the reaction of the diazotized intermediate with 3-oxobutyramide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its azo groups, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,1’-Biphenyl)-4,4’-diylbis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide): Similar structure but lacks the dimethyl substitution on the biphenyl core.
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-p-tolyl)azo)-3-oxobutyramide): Similar structure but with a para-substitution on the azo group.
Uniqueness
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the biphenyl core and ortho-substitution on the azo groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5905-17-9 |
|---|---|
Molekularformel |
C36H34Cl2N6O4 |
Molekulargewicht |
685.6 g/mol |
IUPAC-Name |
2-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[4-[[2-[(5-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O4/c1-19-7-11-27(37)17-31(19)41-43-33(23(5)45)35(47)39-29-13-9-25(15-21(29)3)26-10-14-30(22(4)16-26)40-36(48)34(24(6)46)44-42-32-18-28(38)12-8-20(32)2/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) |
InChI-Schlüssel |
ZQFJNGHOFUPFLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
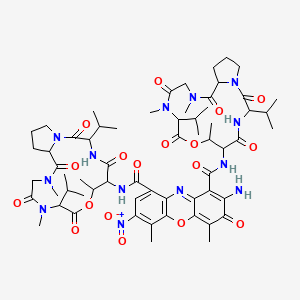
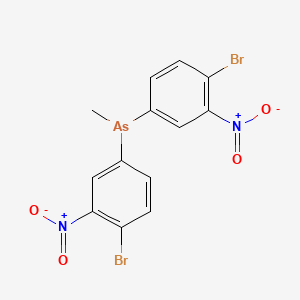
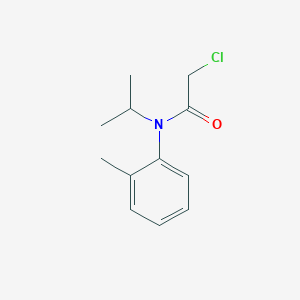


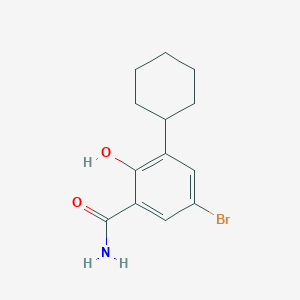

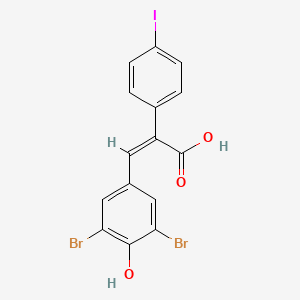

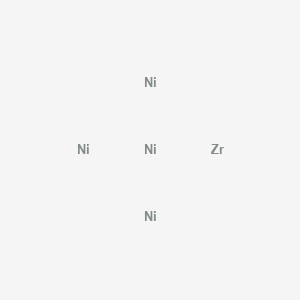
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
